6-(4-Chlorophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Substitution Reactions: Introduction of the 4-chlorophenyl and 2-fluorophenyl groups can be done via nucleophilic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, Grignard reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole: Unique due to its specific substitution pattern.
Other Imidazo[2,1-b][1,3]thiazoles: May have different substituents leading to varied biological activities.
Uniqueness
Structural Features: The presence of both 4-chlorophenyl and 2-fluorophenyl groups.
Biological Activity: Potentially unique biological activities compared to other similar compounds.
Properties
Molecular Formula |
C18H12ClFN2S |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H12ClFN2S/c19-14-7-5-12(6-8-14)17-11-22-10-15(23-18(22)21-17)9-13-3-1-2-4-16(13)20/h1-8,10-11H,9H2 |
InChI Key |
CPNCEHAPYQLZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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